molecular formula C8H9N3O B11921104 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine

5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B11921104
M. Wt: 163.18 g/mol
InChI Key: IYUDRZDGGRGHAH-UHFFFAOYSA-N
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Description

5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring The presence of a methoxy group at the 5-position and a methyl group at the 3-position of the pyrazole ring distinguishes this compound from other pyrazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of 5-amino-3-methyl-1H-pyrazole with appropriate reagents to introduce the methoxy group at the 5-position. One common method involves the reaction of 5-amino-3-methyl-1H-pyrazole with diethyl ethoxymethylenemalonate, followed by cyclization to form the pyrazolopyridine core . The reaction conditions often include refluxing in a suitable solvent such as 1,4-dioxane or acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of scalable reaction conditions and readily available starting materials, can be applied to develop efficient production processes.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the ring system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups .

Mechanism of Action

The mechanism of action of 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as TRKs. These kinases are involved in signal transduction pathways that regulate cell proliferation, differentiation, and survival. By inhibiting TRKs, the compound can disrupt these pathways, leading to the inhibition of cancer cell growth . The molecular targets and pathways involved include the Ras/Erk, PLC-γ, and PI3K/Akt pathways .

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

5-methoxy-3-methyl-2H-pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C8H9N3O/c1-5-7-3-6(12-2)4-9-8(7)11-10-5/h3-4H,1-2H3,(H,9,10,11)

InChI Key

IYUDRZDGGRGHAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=NC2=NN1)OC

Origin of Product

United States

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